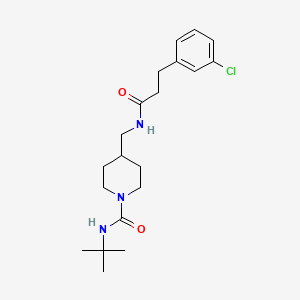

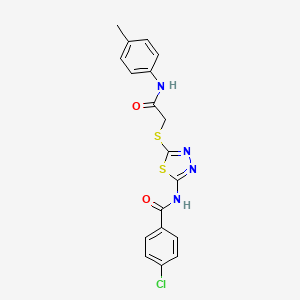

N-(tert-butyl)-4-((3-(3-chlorophenyl)propanamido)methyl)piperidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(tert-butyl)-4-((3-(3-chlorophenyl)propanamido)methyl)piperidine-1-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss various tert-butyl piperidine-1-carboxylate derivatives, which are relevant to the compound due to the similarity in chemical structure and potential reactivity. These derivatives are key intermediates in the synthesis of biologically active compounds, including protein kinase inhibitors and other pharmaceutical agents .

Synthesis Analysis

The synthesis of related tert-butyl piperidine-1-carboxylate derivatives involves multi-step reactions with varying yields. For instance, the asymmetric synthesis of a key intermediate for CP-690550 starts from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride and achieves an overall yield of 49% . Another derivative, used as an intermediate in Vandetanib synthesis, is produced through acylation, sulfonation, and substitution reactions with a total yield of 20.2% . Similarly, an intermediate for crizotinib is synthesized in three steps with a total yield of 49.9% . These methods suggest potential industrial applications due to their mild conditions and relatively high yields.

Molecular Structure Analysis

The molecular structures of the tert-butyl piperidine-1-carboxylate derivatives are confirmed using various spectroscopic techniques, including FT-IR, NMR (1H and 13C), and mass spectrometry . X-ray diffraction is also employed to determine the crystal structure of these compounds, revealing details such as the chair conformation of the piperazine ring and the dihedral angles between different aromatic systems . DFT calculations are used to optimize the molecular structure and compare it with experimental data .

Chemical Reactions Analysis

The tert-butyl piperidine-1-carboxylate derivatives participate in further chemical reactions to produce more complex molecules. For example, amination reactions are used to introduce amino groups, as seen in the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate . These reactions are facilitated by catalysts and ligands, such as CuI and ethylene glycol, and bases like potassium phosphate, indicating the versatility of these intermediates in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of the tert-butyl piperidine-1-carboxylate derivatives are elucidated through DFT studies, which provide insights into the molecular electrostatic potential and frontier molecular orbitals . These studies help in understanding the reactivity and interaction of these compounds with other molecules. Additionally, the crystal packing is analyzed using Hirshfeld surface analysis, which reveals the nature of intermolecular interactions, such as C-H...O hydrogen bonds that link the molecules into chains .

Propriétés

IUPAC Name |

N-tert-butyl-4-[[3-(3-chlorophenyl)propanoylamino]methyl]piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30ClN3O2/c1-20(2,3)23-19(26)24-11-9-16(10-12-24)14-22-18(25)8-7-15-5-4-6-17(21)13-15/h4-6,13,16H,7-12,14H2,1-3H3,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTCBFHCMXGTMDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)CCC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(NE)-N-(1-ethoxyspiro[3.5]nonan-3-ylidene)hydroxylamine](/img/structure/B3004106.png)

![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3004110.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B3004115.png)

![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B3004116.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)furan-2-carboxamide](/img/structure/B3004120.png)

![3-chloro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B3004122.png)

![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B3004126.png)